molecular formula C24H19FN2O4 B2531575 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 306969-39-1

3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2531575
CAS No.: 306969-39-1
M. Wt: 418.424
InChI Key: AWYACEIVBOFBHB-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrrolo-oxazole dione core. Its structure includes three distinct aromatic substituents:

  • A 4-fluorophenyl group at position 3,
  • A 4-methoxyphenyl group at position 5,
  • A phenyl group at position 2.

The hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione scaffold imports rigidity, while the substituents influence electronic and steric properties. Crystallographic tools like SHELXL and ORTEP-3 (used for structure refinement and visualization) have been critical in confirming its stereochemistry and puckered ring conformation .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-7-9-16(25)10-8-15)27(31-22(20)24(26)29)18-5-3-2-4-6-18/h2-14,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYACEIVBOFBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Compound A (F) vs. B (Cl): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine .

Stereochemical and Conformational Differences

  • Ring Puckering : Compound A’s hexahydro core likely adopts a chair-like conformation, as inferred from crystallographic data using Cremer-Pople puckering parameters . In contrast, Compound D’s iso-butyl group may enforce a distorted boat conformation .
  • Configuration Determination: NOESY correlations and optical rotation comparisons (e.g., +10.7 for Compound A vs. +5.7 for dendalone derivatives) suggest distinct stereochemical profiles .

Biological Activity

The compound 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24FN3O3
  • Molecular Weight : 409.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as fluorine and methoxy enhances its lipophilicity and potential receptor binding affinity.

  • Receptor Interactions : The compound may exhibit activity by modulating neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory processes or cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest
HeLa10.0Inhibition of migration and invasion

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Cytokine Production : Studies revealed a decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when cells were treated with the compound.

Neuroprotective Effects

Research indicates potential neuroprotective properties:

  • Neurotoxicity Models : In models of neurotoxicity induced by glutamate, the compound reduced neuronal death, suggesting a protective mechanism against excitotoxicity.

Case Studies

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 and A549 cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM for MCF-7 cells.
  • Inflammation Model :
    • An investigation into the anti-inflammatory properties demonstrated that treatment with the compound significantly reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection Study :
    • In a neurotoxicity model using primary cortical neurons exposed to glutamate, the compound exhibited protective effects by reducing neuronal apoptosis by up to 40% compared to control groups.

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